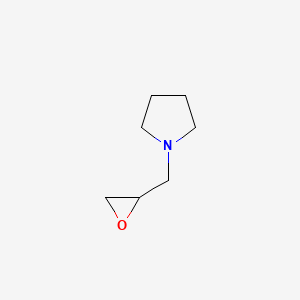

1-(Oxiran-2-ylmethyl)pyrrolidine

Descripción

Significance of Pyrrolidine (B122466) and Epoxide Architectures in Organic Synthesis

Pyrrolidine as a Privileged Heterocyclic Scaffold in Synthetic Transformations

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. nih.govwiley-vch.de Its prevalence has led to its designation as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govnih.gov This widespread occurrence in nature has, in turn, spurred extensive research into its synthesis and functionalization. nih.gov

The significance of the pyrrolidine scaffold in organic synthesis can be attributed to several key factors:

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereogenic centers, contributing to the three-dimensional complexity of a molecule. nih.govnih.gov This is crucial for achieving specific spatial arrangements required for biological activity.

Synthetic Accessibility: A multitude of synthetic methods have been developed for the construction of the pyrrolidine ring, ranging from classical cyclization reactions to modern catalytic approaches. nih.govnih.gov This accessibility makes it a readily available building block for synthetic chemists.

Versatility in Functionalization: The nitrogen atom of the pyrrolidine ring can be readily functionalized, and the carbon atoms can be substituted at various positions, allowing for the fine-tuning of a molecule's properties. nih.gov

The pyrrolidine nucleus is a cornerstone in the synthesis of a wide range of alkaloids, including those found in tobacco and other plants. nih.govpsu.edu Its incorporation into molecular design is a well-established strategy for imparting desirable pharmacokinetic and pharmacodynamic properties.

Epoxide Ring Reactivity as a Foundation for Molecular Complexity

Epoxides, also known as oxiranes, are three-membered cyclic ethers. Their defining characteristic is the significant ring strain inherent in their structure, which makes them highly susceptible to ring-opening reactions by a wide variety of nucleophiles. khanacademy.orgyoutube.com This reactivity is the foundation of their utility in organic synthesis, providing a reliable method for the introduction of new functional groups and the construction of complex carbon skeletons.

The ring-opening of epoxides can be initiated under either acidic or basic conditions, and the regioselectivity of the attack is a key consideration in synthetic planning. Generally, under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide in an SN2-type mechanism. Conversely, under acidic conditions, the nucleophile often attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

This predictable reactivity allows for the stereospecific and regioselective formation of a diverse array of important functional groups, including:

1,2-diols

Amino alcohols

Haloalcohols

Hydroxy ethers

The ability to transform a simple alkene into a versatile epoxide, which can then be opened by a vast range of nucleophiles, is a powerful and frequently employed strategy for the elaboration of molecular complexity. organic-chemistry.org

Academic Research Focus and Synthetic Utility of 1-(Oxiran-2-ylmethyl)pyrrolidine

While extensive research has been conducted on pyrrolidine and epoxide chemistries individually, specific academic studies focusing on this compound as a central building block are not as prevalent. However, its structure inherently positions it as a valuable and versatile synthetic intermediate for the construction of more elaborate molecules.

Role as a Versatile Synthetic Intermediate for Advanced Molecular Construction

The primary utility of this compound in organic synthesis stems from the electrophilic nature of its epoxide ring. The pyrrolidine moiety, being a secondary amine, can act as an internal base or be further functionalized, but the epoxide is the key to its role as a versatile building block. The synthesis of this compound is typically achieved through the reaction of pyrrolidine with epichlorohydrin (B41342).

The epoxide ring of this compound can be opened by a wide range of nucleophiles, leading to the formation of a variety of substituted aminopropanols. This provides a straightforward route to molecules containing both the pyrrolidine scaffold and a new functional group.

Interactive Table: Potential Ring-Opening Reactions of this compound

| Nucleophile | Product Class | Potential Significance |

| Amines (R₂NH) | Diamino alcohols | Building blocks for ligands, chelating agents, and biologically active compounds. |

| Alcohols (ROH) | Amino ether alcohols | Intermediates in the synthesis of compounds with diverse pharmacological properties. |

| Thiols (RSH) | Amino thioalcohols | Precursors to compounds with potential applications in medicinal and materials chemistry. |

| Azides (N₃⁻) | Azido alcohols | Versatile intermediates that can be reduced to primary amines or used in click chemistry. |

| Cyanides (CN⁻) | Cyano alcohols | Precursors to carboxylic acids, amides, and other nitrogen-containing functionalities. |

| Organometallic Reagents (e.g., Grignards, Organolithiums) | Carbon-carbon bond formation leading to more complex amino alcohols | A powerful method for increasing the carbon skeleton complexity. |

The resulting amino alcohols from these reactions are valuable chiral building blocks, especially if the starting this compound is enantiomerically pure. These products can then be further elaborated into more complex targets, such as alkaloids, pharmaceutical candidates, and chiral ligands for asymmetric catalysis.

While detailed research on the specific applications of this compound is limited in publicly available literature, its structural motifs are found in more complex patented molecules. For instance, pyrrolidine derivatives are central to numerous patents for therapeutic agents, including those for neurological disorders and as enzyme inhibitors. google.comgoogle.com The introduction of a side chain via an epoxide opening, similar to what is possible with this compound, is a common strategy in the diversification of such scaffolds.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(oxiran-2-ylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-4-8(3-1)5-7-6-9-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGDZAIBNCGSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536437 | |

| Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-80-9 | |

| Record name | 1-(2-Oxiranylmethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Oxiran-2-yl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(oxiran-2-yl)methyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidations of Epoxide Ring Opening Reactions Involving 1 Oxiran 2 Ylmethyl Pyrrolidine Derivatives

Nucleophilic Attack and Regiochemical Control in Oxirane Cleavage

The regioselectivity of the epoxide ring-opening of 1-(Oxiran-2-ylmethyl)pyrrolidine is highly dependent on the reaction conditions, specifically whether the reaction proceeds under acidic or basic/nucleophilic conditions. d-nb.info The oxirane ring in this compound has two distinct carbon atoms: a secondary carbon (C2, part of the ring and bonded to the pyrrolidinomethyl group) and a primary carbon (C3, the terminal CH2 of the epoxide).

Under basic conditions or with strong nucleophiles, the reaction follows a classic SN2 mechanism. libretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon atom. pressbooks.pubyoutube.com For this compound, this is the terminal, primary carbon (C3). The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) in the epoxide ring. chemistrysteps.commasterorganicchemistry.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and making the ring more susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com This protonated intermediate has significant carbocation-like character. The positive charge is better stabilized at the more substituted carbon (C2). youtube.commasterorganicchemistry.com Consequently, the nucleophile preferentially attacks this more substituted carbon. chemistrysteps.compressbooks.pub The mechanism in this case is considered a hybrid between SN1 and SN2, as it involves a backside attack on a carbon with developing positive charge. libretexts.orgmasterorganicchemistry.com

The ring-opening of epoxides is a stereospecific reaction. Because the mechanism is of the SN2 type (either a pure SN2 or SN2-like), the nucleophile attacks the electrophilic carbon from the side opposite to the carbon-oxygen bond. masterorganicchemistry.comyoutube.com This results in an inversion of configuration at the center of attack. masterorganicchemistry.comyoutube.com

In the case of this compound, the C2 carbon of the oxirane ring is a stereocenter. The stereochemical outcome of the reaction depends on which carbon the nucleophile attacks:

Attack at the less substituted carbon (C3): This occurs under basic or neutral conditions with a strong nucleophile. youtube.com Since this carbon is not a stereocenter, the reaction does not invert a chiral center directly. However, the configuration of the adjacent stereocenter (C2) is retained. youtube.com

Attack at the more substituted carbon (C2): This is favored under acidic conditions. youtube.com The nucleophilic attack occurs with inversion of stereochemistry at this C2 position. youtube.com

Therefore, by choosing the reaction conditions, one can control which diastereomer is formed. If the starting this compound is a single enantiomer, the product will also be optically active. If a racemic mixture is used as the starting material, a corresponding mixture of enantiomeric products will be formed. chemistrysteps.com The reaction is thus highly stereoselective, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

Catalysts play a pivotal role in directing the regioselectivity and enhancing the rate of epoxide ring-opening reactions. The choice between acid and base catalysis fundamentally alters the reaction pathway. d-nb.infojsynthchem.com

Acid Catalysis: In the presence of Brønsted or Lewis acids, the epoxide oxygen is protonated or coordinated to the Lewis acid. pressbooks.pubjsynthchem.com This activation makes the epoxide a much better electrophile. The subsequent nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. pressbooks.pubmasterorganicchemistry.com This pathway has significant SN1 character. pressbooks.pub Strong mineral acids like H₂SO₄ are effective but can lead to side reactions due to their high acidity. mdpi.com

Base Catalysis/Strong Nucleophiles: This does not typically involve a catalyst in the traditional sense but relies on the use of a strong nucleophile (which is often a strong base, like an alkoxide or hydroxide). libretexts.orgyoutube.com The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon (C3). pressbooks.pubyoutube.com

Other Catalysts: Besides simple acids and bases, other catalytic systems can be employed. Quaternary ammonium (B1175870) and phosphonium (B103445) salts have been shown to effectively catalyze the ring-opening of glycidyl (B131873) ethers, which are structurally related to this compound. researchgate.net These catalysts can facilitate the reaction and influence chemoselectivity, for instance, in the formation of hydroxy esters. researchgate.net

| Catalyst Type | Reaction Condition | Favored Nucleophilic Attack Site | Predominant Mechanism | Resulting Product Type |

| Brønsted/Lewis Acid | Acidic | More substituted carbon (C2) | SN1-like | 1-pyrrolidin-2-yl-substituted alcohol |

| Strong Nucleophile | Basic / Neutral | Less substituted carbon (C3) | SN2 | 2-pyrrolidin-1-yl-substituted alcohol |

| Quaternary Onium Salts | Neutral / Mild | Varies (often less substituted) | SN2 | Can favor specific chemoselectivity |

When the nucleophile is part of the same molecule as the epoxide, an intramolecular ring-opening reaction can occur, leading to the formation of a new cyclic structure. This is a powerful strategy for synthesizing complex heterocyclic systems. For derivatives of this compound, if a nucleophilic group is present at a suitable position on the pyrrolidine (B122466) ring or its substituents, it can attack one of the epoxide carbons.

The regioselectivity of this intramolecular attack follows the same principles as the intermolecular version. The outcome is heavily influenced by the length of the tether connecting the nucleophile and the epoxide, which determines the size of the ring being formed. Baldwin's rules for ring closure are often used to predict the feasibility and outcome of such cyclizations. Generally, the formation of 5- and 6-membered rings is kinetically and thermodynamically favored.

For example, a derivative of this compound could undergo intramolecular cyclization to yield bicyclic structures, such as pyrrolo-fused heterocycles. nih.govnih.gov This pathway is significant in the synthesis of various natural products and alkaloids containing fused or bridged ring systems. nih.govnih.gov

Influence of Reaction Medium on Reactivity and Selectivity

The solvent, or reaction medium, can have a profound impact on both the rate and the selectivity (regio- and stereo-) of epoxide ring-opening reactions. oup.com The solvent's properties, such as polarity and its ability to act as a proton donor (protic) or not (aprotic), can stabilize transition states and intermediates, thereby influencing the reaction pathway.

Polar Protic Solvents (e.g., water, alcohols): These solvents can participate in the reaction, for instance, by acting as the nucleophile (solvolysis) or by stabilizing charged intermediates through hydrogen bonding. In acid-catalyzed reactions, protic solvents can stabilize the developing carbocation-like character at the more substituted carbon. masterorganicchemistry.com In some cases, polar mixed solvent systems, such as DMF/H₂O, have been shown to promote high regioselectivity in the synthesis of β-amino alcohols from epoxides without the need for a catalyst. organic-chemistry.org

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can solvate cations well but are less effective at solvating anions. This can enhance the reactivity of anionic nucleophiles, potentially increasing the rate of SN2 attack.

Non-polar Solvents (e.g., hexane, toluene): Reactions in non-polar solvents are generally slower, especially if charged intermediates or reagents are involved.

The choice of solvent can even alter the stereochemical outcome. While inversion of configuration is the norm, the use of certain solvents like nitro compounds in conjunction with specific catalysts has been observed to result in retention of configuration. oup.com

| Solvent Type | Polarity | Nature | General Effect on Epoxide Ring-Opening |

| Water, Methanol | High | Protic | Can act as nucleophile; stabilizes charged intermediates and transition states. |

| DMF, DMSO | High | Aprotic | Can increase the reactivity of anionic nucleophiles. Mixed systems (e.g., DMF/H₂O) can promote high selectivity. organic-chemistry.org |

| THF, Diethyl Ether | Medium | Aprotic | Common solvents for reactions with organometallics (e.g., Grignard reagents). |

| Toluene, Hexane | Low | Aprotic | Generally slow down reactions involving charged species. |

| Nitromethane | High | Aprotic | Can lead to unusual stereochemical outcomes (e.g., retention) with certain catalysts. oup.com |

Kinetic and Thermodynamic Parameters of Epoxide Ring-Opening

The regioselectivity of epoxide ring-opening can also be understood from the perspective of kinetic versus thermodynamic control. jackwestin.comwikipedia.org These concepts relate to whether the major product is the one that forms fastest (the kinetic product) or the one that is most stable (the thermodynamic product). jackwestin.com

Kinetic Control: This regime dominates at lower temperatures, where reactions are essentially irreversible. libretexts.org The product distribution is determined by the relative activation energies of the competing pathways. The pathway with the lower activation energy will be faster and its product will predominate. wikipedia.org For the ring-opening of this compound, the SN2 attack at the less sterically hindered primary carbon (C3) generally has a lower activation energy and is therefore the kinetically favored process. d-nb.info

Thermodynamic Control: At higher temperatures, the ring-opening reactions may become reversible. libretexts.org Under these conditions, an equilibrium can be established between the starting materials, intermediates, and products. The final product ratio will reflect the relative thermodynamic stabilities of the products, with the most stable product being favored, regardless of how fast it is formed. wikipedia.org In some cases, the product resulting from attack at the more substituted carbon (C2) might be more thermodynamically stable, especially if the resulting substitution pattern is favored.

Based on the comprehensive search conducted, it is not possible to generate an article that is solely focused on the chemical compound “this compound” according to the specific, advanced synthetic applications outlined in the provided structure.

Synthesis of Functionalized Pyrrolidines and Pyrrolidinones: While the reaction of epoxides with nucleophiles is a standard synthetic method, specific studies detailing this application for this compound to generate a range of these compounds could not be located.

Construction of Fused Azacyclic Architectures: There is no available literature detailing the use of this specific compound to construct fused azacyclic systems.

Access to Indole and Isoindole Scaffolds: Methodologies describing the reaction of this compound with indole or isoindole precursors were not found.

Precursor to Chiral Amino Alcohols: The ring-opening of the epoxide logically yields a chiral amino alcohol scaffold (specifically, a 1-(pyrrolidin-1-yl)propan-2-ol derivative). However, specific research focused on this transformation or the use of the resulting compounds could not be identified.

Development of Novel Paramagnetic Tags and Spin Labels: The literature on pyrrolidine-based spin labels focuses on other derivatives, and no link to this compound as a starting material was found.

Application in the Synthesis of Precursors for Bioactive Molecules: While many bioactive molecules contain a pyrrolidine ring, the synthetic routes documented in the available literature originate from other, more common precursors such as proline.

Without verifiable, scientifically accurate research findings directly pertaining to “this compound” for each specified subsection, generating a thorough and authoritative article that strictly adheres to the user's detailed outline is not feasible. Proceeding would require speculation or generalization from other pyrrolidine compounds, which would violate the core instructions of the request.

Theoretical and Computational Chemistry Studies on 1 Oxiran 2 Ylmethyl Pyrrolidine Systems

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it well-suited for studying complex reaction pathways and predicting chemical selectivity.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying stable intermediates and, crucially, the transition states that connect them. reddit.com A transition state represents a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy and, therefore, the reaction rate. researchgate.net

For 1-(Oxiran-2-ylmethyl)pyrrolidine, a primary reaction of interest is the nucleophilic ring-opening of the strained oxirane (epoxide) moiety. DFT can be employed to model this process under various conditions (e.g., acidic, basic, or neutral) and with different nucleophiles. The calculations can trace the entire reaction coordinate, from the approach of the nucleophile to the final ring-opened product.

Computational studies on analogous systems, such as the synthesis of pyrrolidinedione derivatives, have demonstrated the power of DFT in dissecting multi-step reaction sequences. nih.gov These studies model each step, including additions, rearrangements, and cyclizations, calculating the energy barriers for each transformation. For instance, in one study, the energy barrier for a cyclization step was found to be a low 11.9 kJ mol⁻¹, indicating a facile process, whereas a proton transfer step had a significantly higher barrier of 197.8 kJ mol⁻¹, suggesting it could be a rate-limiting step. nih.gov

The general workflow for a mechanistic DFT study on a reaction involving this compound would involve:

Optimization of the geometries of reactants, products, and any proposed intermediates.

Locating the transition state structure for each step of the reaction.

Performing frequency calculations to confirm that reactants and products are energy minima (zero imaginary frequencies) and that transition states are true saddle points (one imaginary frequency). reddit.com

Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to verify that a given transition state connects the correct reactant and product. nih.gov

| Reaction Step (Hypothetical) | Reactant Complex (kJ/mol) | Transition State (TS) (kJ/mol) | Product Complex (kJ/mol) | Activation Energy (ΔE‡) (kJ/mol) |

| Path A: Attack at C1 | 0.0 | +55.2 | -30.5 | 55.2 |

| Path B: Attack at C2 | 0.0 | +78.9 | -25.1 | 78.9 |

The reactions of unsymmetrical epoxides like this compound are often characterized by regio- and stereoselectivity. DFT calculations provide a quantitative framework for predicting and understanding these outcomes. By calculating the activation energies for all possible reaction pathways leading to different regio- or stereoisomers, one can predict the major product. The pathway with the lowest energy barrier will be the most kinetically favored. acs.org

In the case of the epoxide ring-opening of this compound, a nucleophile can attack either the terminal (less substituted) or the internal (more substituted) carbon atom of the oxirane ring.

Regioselectivity : DFT can compute the activation energies for both modes of attack. The difference in these energies allows for a prediction of the regiochemical outcome. For example, studies on cycloaddition reactions use DFT to analyze different attack pathways, showing that barriers can be significantly lower for one regioisomeric path over another. mdpi.comresearchgate.net

Stereoselectivity : Many reactions proceed with specific stereochemical control (e.g., Sₙ2-type inversion of configuration). DFT can model the three-dimensional arrangement of atoms in the transition state to rationalize the observed stereochemistry. Studies on the stereoretentive synthesis of cyclobutanes from pyrrolidines have used DFT to show that the energy required for bond rotation in a radical intermediate is higher than that for cyclization, thus explaining the retention of stereochemistry. nih.gov

By analyzing the electronic properties (such as partial charges and frontier molecular orbitals) and steric factors within the calculated transition state structures, researchers can gain a deep understanding of the origins of the observed selectivity. mdpi.com

| Parameter | Transition State (TS) for Path A | Transition State (TS) for Path B | Rationale for Selectivity |

| Activation Energy (ΔG‡) | Lower | Higher | Path A is kinetically favored. |

| Attacked Carbon | Less substituted (C1) | More substituted (C2) | Lower steric hindrance at C1. |

| Bond Length (Nu---C) | 2.15 Å | 2.35 Å | More advanced bond formation in the lower energy TS. |

| Bond Length (C---O) | 2.05 Å | 1.90 Å | More significant bond breaking in the lower energy TS. |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insights into the energetics of reactions, molecular modeling and, specifically, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations and interactions evolve. mdpi.com

For this compound, MD simulations can be used to:

Explore its conformational landscape in different solvents.

Study its interaction with other molecules, such as solvents, reagents, or biological macromolecules. nih.gov

Simulate the dynamic process of binding to a receptor or enzyme active site. researchgate.net

A typical MD simulation involves placing the molecule of interest in a simulated box, often filled with solvent molecules like water, and allowing the system to evolve over a set period, which can range from nanoseconds to microseconds. nih.gov The analysis of the resulting trajectory can yield valuable information on properties like root-mean-square deviation (RMSD) to assess stability, hydrogen bonding patterns, and binding free energies. mdpi.comnih.gov Such simulations are crucial in fields like drug discovery for understanding how ligands like pyrrolidine (B122466) derivatives interact with and remain stable within a protein's binding site. nih.govbohrium.com

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, GROMOS, CHARMM | Describes the potential energy of the system. |

| Solvent Model | SPC, TIP3P (for water) | Explicitly models the solvent environment. |

| Simulation Time | 100 - 500 ns | Duration to allow for adequate sampling of molecular motion. |

| Time Step | 1 - 2 fs | The interval between successive calculations of forces and positions. mdpi.com |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |

| Boundary Conditions | Periodic | Simulates a bulk system by avoiding edge effects. |

In Silico Studies for Structure-Reactivity Relationships

In silico studies encompass a broad range of computational methods used to analyze and predict the properties of molecules. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models. These models aim to find a mathematical correlation between the structural or physicochemical properties of a set of molecules and their biological activity or chemical reactivity.

For this compound and its derivatives, a QSRR study could be undertaken to predict their reactivity in a specific class of reactions, such as their reaction rate with a series of nucleophiles. The process would involve:

Generating a set of related pyrrolidine derivatives with variations in their structure.

Calculating a range of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Measuring the experimental reactivity (e.g., reaction rate constant) for each molecule in the set.

Using statistical methods to build a model that relates the calculated descriptors to the observed reactivity.

Studies on other pyrrolidine derivatives have successfully used QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models for their biological activity as enzyme inhibitors. nih.govbohrium.com These models provide visual maps that indicate which regions of the molecule are sensitive to steric, electrostatic, or other property changes, thereby guiding the design of new compounds with enhanced activity or reactivity. nih.gov

| Descriptor Class | Specific Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and charge distribution. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Stability and energetic properties. |

Polymer Chemistry and Advanced Materials Applications of 1 Oxiran 2 Ylmethyl Pyrrolidine

Role as a Monomer in Polymerization Reactions

The chemical structure of 1-(Oxiran-2-ylmethyl)pyrrolidine, featuring both a reactive epoxy (oxirane) ring and a pyrrolidine (B122466) moiety, positions it as a versatile monomer for polymerization reactions. The presence of these distinct functional groups allows for its incorporation into a variety of polymer architectures, imparting unique properties to the resulting materials.

Synthesis and Characterization of Copolymers Incorporating Pyrrolidone-Epoxide Units

While specific studies detailing the copolymerization of this compound are not extensively documented in publicly available literature, the synthesis and characterization of polymers containing similar structural motifs, such as pyrrolidone and epoxide functionalities, provide valuable insights. Research into novel pyrrolidone-containing monomers has explored their homo- and co-polymerization to develop polymers with a range of properties. dur.ac.uk

For instance, the synthesis of a related monomer, 1-(2-(oxiran-2-ylmethoxy)ethyl)pyrrolidin-2-one (GEP), highlights the potential of such compounds in polymer chemistry. dur.ac.uk The GEP monomer was successfully utilized in the post-polymerization modification of various commercial and novel polymer backbones, including poly(epichlorohydrin), poly(butadiene), and poly(vinyl alcohol-graft-hyperbranched polyglycerol). dur.ac.uk This approach demonstrates the utility of pyrrolidone-epoxide compounds in functionalizing existing polymers, thereby tailoring their final properties. The characterization of these modified polymers was thoroughly conducted using techniques such as solution and solid-state Nuclear Magnetic Resonance (NMR), thermal analysis, mass spectrometry, and Fourier-Transform Infrared Spectroscopy (FTIR). dur.ac.uk

The general principles of copolymerization involving monomers with epoxide groups are well-established. The epoxy ring can undergo ring-opening polymerization, initiated by cationic or anionic species, to form polyether backbones. This reactivity allows for the incorporation of the pyrrolidone-epoxide unit into various copolymer structures, such as block, graft, or random copolymers, depending on the polymerization method and the co-monomers used.

The pyrrolidone group, known for its hydrophilicity, polarity, and complexation ability, can significantly influence the properties of the resulting copolymers. dur.ac.uk Its inclusion can enhance water solubility, adhesion, and biocompatibility, making these materials attractive for a range of applications.

A summary of characterization techniques for similar pyrrolidone-containing polymers is provided in the table below.

| Characterization Technique | Information Obtained | Reference |

| Solution and Solid-State NMR | Confirms the chemical structure and composition of the polymer. | dur.ac.uk |

| Thermal Analysis (DSC, TGA) | Determines thermal transitions (glass transition, melting) and thermal stability. | dur.ac.uk |

| Mass Spectrometry | Provides information on the molecular weight and structure of the polymer. | dur.ac.uk |

| FTIR Spectroscopy | Identifies the functional groups present in the polymer structure. | dur.ac.uk |

Participation in Crosslinking Chemistries for Network Formation

The bifunctional nature of this compound, containing both a nucleophilic tertiary amine within the pyrrolidine ring and an electrophilic oxirane ring, makes it an active participant in crosslinking reactions to form complex polymer networks.

Design and Synthesis of Crosslinked Polymeric Architectures

The design and synthesis of crosslinked polymeric architectures can strategically utilize the dual reactivity of this compound. The epoxide group can react with various nucleophiles, such as amines, anhydrides, phenols, and thiols, which are common components of crosslinking systems. scispace.comredalyc.org Conversely, the tertiary amine of the pyrrolidine ring can act as a catalyst or a reactive site for certain crosslinking chemistries.

In the context of epoxy resins, this compound can function as a reactive diluent. researchgate.netyqxpolymer.comrocketryforum.com Reactive diluents are low-viscosity compounds that are added to high-viscosity epoxy formulations to improve their processability. researchgate.netyqxpolymer.com Unlike non-reactive diluents, they possess reactive functional groups that allow them to be incorporated into the final crosslinked network, minimizing the negative impact on the material's mechanical properties. yqxpolymer.comrocketryforum.com The use of monofunctional reactive diluents can lead to a decrease in the crosslink density of the cured product. yqxpolymer.com

The synthesis of crosslinked networks can also be achieved through the polymerization of monomers that contain pendant reactive groups. For example, polymers with pendant epoxide groups can be crosslinked in a subsequent step by adding a suitable crosslinking agent. Research has been conducted on the cross-linking of polymers with pendant functional groups using various methods, including those initiated by free radicals. iupac.org

Influence on Curing Behavior and Polymer Network Structure

The incorporation of this compound into a polymer formulation can significantly influence the curing behavior and the final structure of the polymer network. The tertiary amine of the pyrrolidine ring can act as an accelerator for the curing of epoxy resins with amine or anhydride (B1165640) hardeners. This catalytic activity can lead to a reduction in the curing temperature or time, which is often desirable in industrial applications.

The structure of the resulting polymer network is also affected by the inclusion of this compound. When used as a reactive diluent, its molecular structure is integrated into the network, which can affect properties such as crosslink density, glass transition temperature, and mechanical strength. The use of monofunctional reactive diluents generally leads to a lower crosslink density. yqxpolymer.com The chemical structure of the reactive diluent has a direct influence on the final network formation. researchgate.net

The table below summarizes the potential effects of incorporating this compound on curing and network structure.

| Property | Potential Influence of this compound | Reference |

| Curing Rate | Can act as an accelerator, potentially increasing the curing rate. | scispace.com |

| Crosslink Density | May decrease crosslink density when used as a monofunctional reactive diluent. | yqxpolymer.com |

| Glass Transition Temperature (Tg) | A decrease in crosslink density can lead to a lower Tg. | researchgate.net |

| Mechanical Properties | The final network structure will dictate the mechanical properties of the cured material. | researchgate.netyqxpolymer.com |

Future Research Trajectories and Outlook for 1 Oxiran 2 Ylmethyl Pyrrolidine Chemistry

Exploration of Unconventional Synthetic Methodologies

While classical synthetic routes to pyrrolidines and epoxides are well-established, future research will likely focus on unconventional methodologies that offer greater efficiency, control, and access to novel derivatives.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing for the synthesis of heterocyclic amines. nih.gov The use of flow microreactors offers advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when handling hazardous intermediates. nih.govmdpi.com For the synthesis of 1-(Oxiran-2-ylmethyl)pyrrolidine and its derivatives, flow processes could enable the in situ generation and reaction of sensitive reagents, such as the epoxidation of an allylpyrrolidine precursor followed immediately by a subsequent transformation in a continuous stream. nih.gov This approach can significantly reduce reaction times and increase yields compared to batch methods. nih.govmdpi.com Electrosynthesis in flow microreactors, which can eliminate the need for chemical oxidants or reducing agents, represents a particularly green and efficient strategy for constructing the pyrrolidine (B122466) ring. nih.govresearchgate.net

Biocatalysis: The use of enzymes in synthesis offers unparalleled stereoselectivity under mild, environmentally friendly conditions. researchgate.net Future research could develop biocatalytic pathways to this compound. This could involve the use of engineered enzymes, such as cytochrome P411 variants, for the intramolecular C-H amination to form the pyrrolidine ring from an acyclic azide (B81097) precursor. nih.gov Furthermore, biocatalytic methods are well-suited for producing enantiopure epoxides, a critical aspect for pharmaceutical applications. williams.eduepa.gov Monooxygenases and peroxidases can be used for the direct asymmetric epoxidation of olefins, while epoxide hydrolases can perform kinetic resolutions of racemic epoxides, providing access to specific stereoisomers of the target molecule. researchgate.netepa.gov

Integration of Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Structural Elucidation

To fully understand and optimize the synthesis and subsequent reactions of this compound, the integration of advanced analytical techniques is crucial.

In Situ Reaction Monitoring: Real-time analysis of chemical reactions provides invaluable mechanistic insights and allows for precise process control. Spectroscopic techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be implemented using probe-based instruments to monitor reactions as they occur. spectroscopyonline.com This is particularly useful for identifying transient or unstable intermediates that might be missed by traditional offline analysis. spectroscopyonline.com For instance, monitoring the ring-opening of the epoxide on this compound would allow for the precise determination of reaction endpoints and kinetics, leading to optimized conditions and higher purity products. mdpi.com In flow chemistry setups, techniques like UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) can be integrated for real-time conversion analysis. nih.gov

Advanced Structural Elucidation: While standard spectroscopic methods are routine, complex reaction products derived from this compound may require more sophisticated approaches. High-resolution mass spectrometry (HRMS) is essential for confirming elemental compositions. Advanced NMR techniques, including two-dimensional methods (e.g., COSY, HSQC, HMBC), are indispensable for unambiguously determining the constitution and stereochemistry of complex derivatives. For chiral products resulting from asymmetric synthesis, fluorescence landscape analysis and hyperspectral imaging could offer novel ways to characterize their properties. uts.edu.au

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact and improve safety. unibo.it The synthesis of this compound is an area ripe for the application of these principles.

Eco-Friendly Solvents and Catalysts: A major focus is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent, and future work could adapt synthetic steps, such as the epoxide ring-opening or pyrrolidine formation, to be performed in aqueous media. acs.orgnih.govvjs.ac.vn The use of bio-based solvents derived from renewable feedstocks is another promising avenue. psu.edu In catalysis, the shift from homogeneous to reusable heterogeneous catalysts is a key green strategy. nih.govmdpi.com Furthermore, employing biodegradable and low-toxicity catalysts, such as citric acid, can significantly improve the sustainability profile of a synthesis. rsc.org

Atom Economy and Process Optimization: Green chemistry emphasizes maximizing the incorporation of starting materials into the final product (atom economy). Methodologies like one-pot reactions and cascade reactions, where multiple transformations occur in a single operation without isolating intermediates, are central to this goal. rsc.orgresearchgate.net Biocatalytic routes and flow chemistry processes also contribute to sustainability by reducing waste, minimizing energy consumption, and often allowing for catalyst recycling. nih.govnih.govresearchgate.net For example, developing a one-pot synthesis of this compound from simple, readily available precursors would represent a significant green advancement.

Discovery of Novel Reactivity and Transformative Processes

The true potential of this compound lies in the creative and novel ways its dual functionalities can be exploited to build complex molecular architectures.

Catalytic Asymmetric Ring-Opening: The epoxide moiety is a versatile electrophile for ring-opening reactions. mdpi.comlibretexts.org A key future direction is the development of novel catalytic systems for the asymmetric ring-opening (ARO) of the epoxide, allowing for the creation of valuable chiral vicinal amino alcohol products with high enantioselectivity. mdpi.com Research into advanced metal-salen complexes or organocatalysts could provide new ways to control the regioselectivity and stereoselectivity of the nucleophilic attack. mdpi.comnih.govunits.it A fully biocatalytic ARO, using a combination of enzymes, presents an elegant and green route to these important chiral building blocks. rsc.org

Cascade and Multicomponent Reactions: The combination of a nucleophilic secondary amine (the pyrrolidine nitrogen) and an electrophilic epoxide within the same molecule opens the door to innovative cascade reactions. An initial intermolecular reaction at one site could trigger a subsequent intramolecular transformation involving the other. For instance, the ring-opening of the epoxide by an external nucleophile could be designed to position a new functional group for an intramolecular cyclization with the pyrrolidine ring, rapidly generating complex polycyclic structures. Furthermore, this compound could serve as a key component in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a highly efficient pathway to molecular diversity. researchgate.net

Pyrrolidine-Mediated Transformations: The pyrrolidine ring itself can be a source of novel reactivity. It can be used to form enamines from aldehydes or ketones, which are key intermediates in C-C bond-forming reactions such as the Stork enamine alkylation. wikipedia.org Exploring how the adjacent epoxide influences the stability and reactivity of such enamines could lead to new synthetic strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Oxiran-2-ylmethyl)pyrrolidine, and what reaction conditions optimize yield?

- Answer : The compound is synthesized via nucleophilic substitution, where pyrrolidine reacts with an epoxide-derived alkylating agent (e.g., (oxiran-2-yl)methyl bromide). Optimal conditions include using NaH as a base in anhydrous THF at 0°C to minimize epoxide ring opening. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients (70:30 to 95:5) ensures high purity . Alternative routes may involve cross-coupling reactions with Pd catalysts (e.g., Pd(PPh₃)₄) in dioxane under reflux, though yields depend on steric hindrance around the pyrrolidine nitrogen .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Answer :

- ¹H/¹³C NMR : The pyrrolidine ring protons appear as multiplets at δ 1.8–3.5 ppm, while epoxide protons resonate as distinct signals at δ 3.5–4.5 ppm. Carbon signals for the epoxide ring are observed at δ 45–55 ppm .

- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 156.2 confirms molecular weight. Fragmentation patterns (e.g., loss of the epoxide moiety at m/z 85) validate the structure .

- IR Spectroscopy : C-O-C stretching vibrations from the epoxide ring appear at 1250–950 cm⁻¹, while N-H stretches (if present) occur at 3300–3200 cm⁻¹ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Answer :

- Structural Modifications : Introduce substituents (e.g., halogens, alkyl chains) at the pyrrolidine nitrogen or epoxide carbon to alter steric/electronic properties.

- In Vitro Assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values correlate with substituent effects .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. For example, electron-withdrawing groups on the epoxide enhance electrophilicity, improving interactions with catalytic serine residues in hydrolases .

Q. What strategies resolve contradictions in reported reactivity data of this compound under different catalytic conditions?

- Answer :

- Controlled Experiments : Compare Pd-catalyzed cross-coupling (dioxane, 80°C) vs. Cu-mediated reactions (DMF, 120°C) to isolate solvent/temperature effects. Monitor by HPLC for side-product formation .

- DFT Calculations : Model transition states (Gaussian 09) to identify energy barriers. For instance, steric hindrance from the pyrrolidine ring may slow Pd-catalyzed reactions, explaining lower yields in bulky systems .

- Kinetic Profiling : Measure pseudo-first-order rate constants under varying pH and catalyst loads to validate mechanistic hypotheses .

Q. What advanced chromatographic techniques separate enantiomers of this compound, and how is enantiomeric excess validated?

- Answer :

- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) at 1 mL/min. Retention times differ by 2–3 minutes for enantiomers .

- Chiral Shift Reagents : Add Eu(hfc)₃ to ¹H NMR samples; diastereomeric splitting of epoxide protons confirms resolution .

- Mosher’s Ester Analysis : Derivatize with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and compare ¹⁹F NMR signals to calculate enantiomeric excess (ee) .

Methodological Notes

- Synthesis Optimization : For scale-up, replace NaH with K₂CO₃ in DMF (150°C, 20 hr) to improve safety and yield .

- Data Validation : Cross-reference NMR shifts with computed spectra (ChemDraw) to confirm assignments .

- Safety : Epoxide intermediates are potential alkylating agents; use PPE and fume hoods during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.